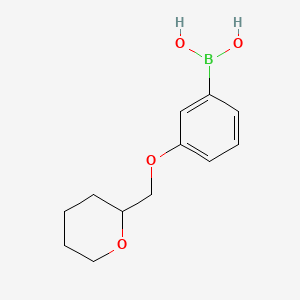

(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid

説明

特性

IUPAC Name |

[3-(oxan-2-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c14-13(15)10-4-3-6-11(8-10)17-9-12-5-1-2-7-16-12/h3-4,6,8,12,14-15H,1-2,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNFINMUFQMMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656216 | |

| Record name | {3-[(Oxan-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311185-12-2 | |

| Record name | {3-[(Oxan-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid chemical properties

[1][2][3]

Executive Summary

3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid (CAS: 1311185-12-2 ) is a specialized organoboron building block used primarily in medicinal chemistry for the introduction of the (tetrahydro-2H-pyran-2-yl)methoxy motif via Suzuki-Miyaura cross-coupling .[1]

Unlike simple alkoxy substituents, the tetrahydropyranyl (THP) ether moiety offers a unique balance of lipophilicity and polarity, often used to modulate the pharmacokinetic profile (LogD, metabolic stability) of drug candidates. This guide details the compound's physicochemical properties, synthesis pathways, and critical handling protocols to prevent common degradation issues such as protodeboronation and boroxine formation.

Chemical Identity & Structural Analysis[4]

| Property | Specification |

| Chemical Name | 3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid |

| CAS Number | 1311185-12-2 |

| Molecular Formula | C₁₂H₁₇BO₄ |

| Molecular Weight | 236.07 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Boronic Acid) | ~8.8 (Estimated for meta-alkoxy phenylboronic acids) |

Structural Implications

The molecule consists of a phenyl ring substituted at the meta position relative to the boronic acid.

-

Meta-Substitution: Electronically, the alkoxy group at the meta position exerts an inductive withdrawing effect (

) but lacks the direct resonance donation into the carbon-boron bond seen in para isomers. This makes the C-B bond relatively stable against hydrolytic cleavage compared to electron-rich ortho or para isomers. -

Ether Linkage: The substituent is a (tetrahydro-2H-pyran-2-yl)methyl ether ($ \text{Ar-O-CH}_2\text{-THP} $). It is crucial to distinguish this from a standard THP protecting group (acetal,

). The presence of the methylene spacer makes this linkage an ether , which is significantly more stable to acidic conditions than an acetal.

Synthesis & Manufacturing Pathways

The synthesis typically follows a convergent route involving the alkylation of a 3-hydroxyphenylboronate precursor.

Pathway A: Alkylation (Standard Scale-Up)

This method uses a nucleophilic substitution (

-

Precursor Activation: (Tetrahydro-2H-pyran-2-yl)methanol is converted to a mesylate (Ms) or tosylate (Ts) leaving group.

-

Coupling: 3-Hydroxyphenylboronic acid pinacol ester is treated with the activated electrophile using a base (e.g.,

or -

Deprotection (Optional): If the free acid is required, the pinacol ester is hydrolyzed using

or acidic hydrolysis (carefully controlled to avoid ether cleavage).

Pathway B: Mitsunobu Reaction (Lab Scale)

Ideal for rapid, small-scale synthesis without generating sulfonate intermediates.

-

Reagents: 3-Hydroxyphenylboronic acid pinacol ester, (Tetrahydro-2H-pyran-2-yl)methanol,

, DIAD/DEAD. -

Solvent: THF (anhydrous).

-

Mechanism: Activation of the alcohol by the phosphine-azo complex followed by nucleophilic attack by the phenol.

Figure 1: Convergent synthesis pathways via Alkylation (Pathway A) and Mitsunobu coupling (Pathway B).

Reactivity Profile: Suzuki-Miyaura Coupling

The primary application of this compound is as a nucleophile in Palladium-catalyzed cross-coupling reactions.

Mechanistic Considerations

-

Transmetallation: This is the rate-determining step. The boronic acid must be activated by a base (forming a boronate species,

) to transfer the aryl group to the Palladium(II) center. -

Base Selection:

-

Standard:

or -

Sensitive Substrates:

or

-

-

Catalyst Systems:

-

General Purpose:

or -

Sterically Hindered/Chlorides:

with ligands like XPhos or SPhos.

-

Protocol: Standard Cross-Coupling

Reagents:

-

Aryl Halide (1.0 eq)

-

Boronic Acid (1.2 - 1.5 eq)

- (3-5 mol%)

- (2.0 - 3.0 eq)

-

Solvent: Dioxane/Water (4:1)

Procedure:

-

Charge reaction vessel with aryl halide, boronic acid, and base.

-

Degas solvents (sparge with Argon for 10 min) and add to the vessel.

-

Add catalyst under inert atmosphere.

-

Heat to 80-100°C for 2-12 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. The THP-ether is stable to these conditions.

Figure 2: Catalytic cycle for Suzuki-Miyaura coupling. The boronic acid enters at the Transmetallation step.

Handling, Stability & Storage

The Boroxine Equilibrium

Like most boronic acids, this compound exists in equilibrium with its cyclic trimer anhydride (boroxine).

-

Observation: Purity analysis (NMR) may show broad peaks or fractional stoichiometry due to dehydration. This is not degradation.

-

Reversal: The boroxine hydrolyzes back to the monomeric acid in the presence of water or aqueous base during the reaction.

Stability Protocol

-

Temperature: Store at 2-8°C.

-

Atmosphere: Inert gas (Argon/Nitrogen) is recommended but not strictly required for short-term storage.

-

Protodeboronation Risk: Low. The meta-alkoxy group does not significantly destabilize the C-B bond. However, avoid prolonged heating in strong acidic media (pH < 1).

Figure 3: Decision tree for quality control and storage. Boroxine formation is a reversible physical state, not a chemical impurity.

References

-

Chemical Identity & CAS Verific

- Source: CymitQuimica & Sigma-Aldrich Catalog D

-

Link:

-

Suzuki-Miyaura Coupling Mechanism

- Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Link:[Link]

-

Synthesis of Tetrahydropyran Ethers

- Source: Organic Chemistry Portal - Synthesis of Tetrahydropyrans.

-

Link:[Link]

-

Boronic Acid Stability & Handling

Technical Monograph: (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid

[1][2][3]

Chemical Identity & Core Properties[1][3][4]

This compound functions as a robust building block in Suzuki-Miyaura cross-coupling reactions. Unlike the acid-labile tetrahydropyranyl (THP) acetal protecting group, the (tetrahydro-2H-pyran-2-yl)methoxy moiety features a methylene spacer (–CH₂–) between the phenyl ring and the pyran heterocycle. This structural nuance classifies it as a stable alkyl-aryl ether , conferring resistance to acidic conditions that would typically cleave a direct THP–phenol linkage.

Key Data Table[3]

| Property | Specification |

| Chemical Name | (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid |

| CAS Number | 1311185-12-2 |

| Molecular Formula | C₁₂H₁₇BO₄ |

| Molecular Weight | 236.07 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

| Stability | Hygroscopic; prone to boroxine formation (dehydration) |

Synthesis & Mechanistic Logic

The synthesis of CAS 1311185-12-2 requires a strategic sequence to install the ether linkage before introducing the sensitive boronic acid group. Direct alkylation of a pre-existing boronic acid is generally avoided due to the competing reactivity of the boronic acid hydroxyls and potential protodeboronation under basic alkylation conditions.

Retrosynthetic Analysis

-

Borylation : The C–B bond is formed via Lithium-Halogen exchange or Miyaura borylation of the aryl bromide precursor.

-

Etherification : The ether linkage is established via nucleophilic substitution (SN2) or Mitsunobu reaction between 3-bromophenol and (tetrahydro-2H-pyran-2-yl)methanol derivatives.

Representative Synthetic Pathway (DOT Diagram)

Figure 1: Strategic synthesis via aryl bromide intermediate to ensure regioselectivity and functional group tolerance.

Experimental Protocols

A. Precursor Synthesis: Etherification

Rationale: Using the tosylate of (tetrahydro-2H-pyran-2-yl)methanol allows for a clean SN2 reaction with 3-bromophenol under mild basic conditions, avoiding the variable yields sometimes associated with Mitsunobu protocols in scale-up.

-

Charge : In a dry round-bottom flask, dissolve 3-bromophenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Base Addition : Add K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes to generate the phenoxide.

-

Alkylation : Dropwise add (tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate (1.1 equiv) dissolved in minimal DMF.

-

Reaction : Heat the mixture to 60°C for 4-6 hours. Monitor by TLC/LC-MS for consumption of the phenol.

-

Workup : Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

B. Borylation (Lithium-Halogen Exchange)

Rationale: Cryogenic lithiation is preferred over Miyaura borylation for this substrate to avoid transition metal contamination, provided the ether linkage is stable to n-BuLi (which it is).

-

Setup : Flame-dry a 3-neck flask and purge with Argon. Dissolve the aryl bromide intermediate (from Step A) in anhydrous THF (0.2 M). Cool to -78°C .

-

Lithiation : Slowly add n-BuLi (1.1 equiv, 2.5 M in hexanes) down the side of the flask, keeping internal temp < -70°C. Stir for 30-60 mins.

-

Borate Trapping : Add Triisopropyl borate (B(OiPr)₃) (1.2 equiv) dropwise.

-

Warming : Allow the reaction to warm to room temperature overnight.

-

Hydrolysis : Quench with 1N HCl (aqueous) and stir for 30 mins to hydrolyze the boronate ester to the free boronic acid.

-

Isolation : Extract with EtOAc. The product may be amphiphilic; if it does not precipitate, wash the organic layer with brine, dry, and recrystallize from Acetone/Hexanes or Acetonitrile.

Applications in Drug Discovery

This boronic acid is primarily employed in Suzuki-Miyaura Cross-Coupling to introduce the 3-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl motif.

Structural Advantages:

-

Solubility : The tetrahydropyran ring increases polarity and sp³ character compared to a flat benzyl ether, improving the physicochemical profile (LogD, solubility) of the final drug candidate.

-

Metabolic Stability : The ether linkage is metabolically more robust than a simple alkyl chain, while the THP ring can engage in hydrogen bonding interactions within a binding pocket.

Suzuki Coupling Workflow (DOT Diagram)

Figure 2: Catalytic cycle highlighting the entry point of the boronic acid during transmetallation.

Handling & Stability Systems

Boroxine Equilibrium

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is reversible.

-

Observation : NMR may show broad peaks or multiple species.

-

Correction : Addition of D₂O or a drop of CD₃OD in the NMR tube usually shifts the equilibrium to the monomeric acid species for clear characterization.

Storage Protocol

-

Temperature : Store at 2–8°C to slow dehydration.

-

Atmosphere : Argon or Nitrogen flush is recommended. While not strictly pyrophoric, long-term exposure to moist air can lead to variable stoichiometry (mixture of acid and anhydride).

-

Re-purification : If the solid turns yellow or sticky (oxidation/protodeboronation), dissolve in 1M NaOH, wash with Et₂O (to remove deboronated by-product), then re-acidify the aqueous layer to precipitate the pure boronic acid.

References

-

Chemical Identity : PubChem. 3-(Tetrahydro-2H-pyran-2-ylmethoxy)phenylboronic acid (Compound CID 1311185-12-2). Link

- Synthesis Methodology: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Suzuki Coupling : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Supplier Data : Apollo Scientific / CymitQuimica Catalog Entry for CAS 1311185-12-2. Link

Synthesis of (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid

Executive Summary

This technical guide details the synthesis of (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid , a critical organoboron intermediate used in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry. The target molecule features a meta-substituted phenyl ring linked via a methylene ether spacer to a tetrahydro-2H-pyran (THP) moiety.

The recommended synthetic pathway prioritizes the Linear Alkylation-Lithiation Route . This approach ensures regiochemical integrity and high yields by installing the robust ether linkage prior to the sensitive boronic acid functionality.

Retrosynthetic Analysis & Strategy

The structural dissection of the target molecule reveals two primary disconnections: the carbon-boron bond and the ether linkage.

-

Disconnection A (C-B Bond): The boronic acid is best installed late-stage to avoid protodeboronation or interference during alkylation. This suggests a precursor carrying a halogen (Br or I) at the 1-position.

-

Disconnection B (Ether Linkage): The ether bond connects the 3-hydroxyphenyl moiety and the (tetrahydro-2H-pyran-2-yl)methyl group. This can be formed via a Williamson ether synthesis or Mitsunobu reaction.

Strategic Decision: We will utilize 3-bromophenol as the starting scaffold. The bromine atom serves as a masked lithiation site, stable enough to survive the initial alkylation conditions.

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available precursors.

Detailed Synthetic Protocol

Step 1: Etherification of 3-Bromophenol

Objective: Covalent attachment of the THP-methyl side chain. Reaction Type: Williamson Ether Synthesis.

-

Reagents:

-

3-Bromophenol (1.0 eq)

-

2-(Bromomethyl)tetrahydro-2H-pyran (1.2 eq) [CAS: 34723-82-5][1]

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

) -

Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for accelerating the reaction via Finkelstein exchange in situ.

-

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with 3-bromophenol (10 mmol) and anhydrous DMF (20 mL).

-

Deprotonation: Add

(20 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Addition: Add 2-(bromomethyl)tetrahydro-2H-pyran (12 mmol) and KI (1 mmol).

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar) for 12–16 hours.-

Process Control: Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (

) should disappear, replaced by the less polar ether product (

-

-

Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (

mL). Wash combined organics with brine ( -

Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield 3-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl bromide .

Why this works: The primary alkyl bromide on the THP ring is moderately reactive. The addition of KI converts it transiently to the more reactive iodide, ensuring complete conversion without requiring harsh temperatures that could degrade the THP ring.

Step 2: Borylation via Lithium-Halogen Exchange

Objective: Conversion of the aryl bromide to the boronic acid. Reaction Type: Cryogenic Lithiation / Electrophilic Trapping.

-

Reagents:

-

Aryl Bromide (from Step 1) (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes)

-

Triisopropyl borate (

) or Trimethyl borate ( -

Solvent: Anhydrous THF

-

Quench: 2M HCl

-

Protocol:

-

Inert Setup: Flame-dry a 3-neck flask and flush with Argon. Add the aryl bromide (5 mmol) and anhydrous THF (25 mL).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure the internal temperature is stable.

-

Lithiation: Add n-BuLi (5.5 mmol) dropwise over 10 minutes.

-

Critical: Maintain internal temperature below -70°C to prevent benzylic lithiation on the THP side chain or Wurtz coupling.

-

Stir for 30–60 minutes at -78°C.

-

-

Borate Addition: Add

(7.5 mmol) rapidly in one portion. The solution may become viscous. -

Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

-

Hydrolysis: Quench with 2M HCl (15 mL) and stir vigorously for 30 minutes. This hydrolyzes the intermediate boronate esters to the free boronic acid.

-

Isolation: Extract with EtOAc. The boronic acid is amphiphilic; ensure the aqueous layer is slightly acidic (pH 3-4) to keep it protonated (organic soluble) but not so acidic that it degrades.

-

Purification: Recrystallize from Acetonitrile/Water or precipitate from Hexanes/EtOAc.

Process Visualization

The following diagram maps the reaction workflow, highlighting critical decision points and conditions.

Figure 2: Step-by-step reaction workflow from starting material to isolated product.[2]

Analytical Characterization & QC

To validate the synthesis, compare analytical data against the following expected parameters.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | THP Ring protons ( | |

| THP Ring protons ( | ||

| Exocyclic | ||

| HPLC | Shift in Retention Time (RT) | Product is more polar than the bromo-intermediate due to |

| Mass Spec (ESI) | [M-H]- or [M+HCOO]- | Boronic acids often ionize in negative mode or form adducts. |

Self-Validating Check:

-

If the NMR shows a triplet at

4.5 ppm (typical for phenolic OH) in Step 1 product, alkylation was incomplete. -

If the final product lacks the broad singlet at

8.0+ ppm and shows aliphatic butyl signals, n-BuLi addition may have failed or alkylated the ring (rare at -78°C).

References

-

Sigma-Aldrich. 2-(Bromomethyl)tetrahydro-2H-pyran Product Page. Accessed Oct 2023.

-

PubChem. 2-(Bromomethyl)tetrahydro-2H-pyran Compound Summary. National Library of Medicine.

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.

- Li, W., et al. (2005). "Efficient Synthesis of Arylboronic Acids via Lithium-Halogen Exchange". Journal of Organic Chemistry. (General protocol reference for Step 2).

Sources

(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid structural information

[1]

Executive Summary

(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid is a specialized organoboron intermediate used primarily in medicinal chemistry and organic synthesis.[1] It serves as a critical building block for introducing the (tetrahydro-2H-pyran-2-yl)methoxy motif—a pharmacophore known for modulating lipophilicity (LogP) and improving aqueous solubility in drug candidates compared to simple alkoxy chains.[1]

This guide details the structural properties, validated synthesis protocols, and application of this compound in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification[1][3]

-

IUPAC Name: (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid[1]

-

Chemical Formula: C₁₂H₁₇BO₄[1]

-

Molecular Weight: 236.07 g/mol [1]

-

Key Moiety: Tetrahydropyran-2-yl-methyl ether (THP-CH₂-O-Ar) linked at the meta position.[1]

Structural Stability Analysis

A critical distinction must be made between this compound and standard THP-protected phenols:

-

Standard THP Protection: Involves an acetal linkage (Ar-O-C2(THP)).[1] This is acid-labile and used as a temporary protecting group.[1]

-

Target Compound: Contains a methylene spacer (Ar-O-CH₂ -C2(THP)).[1] This forms a stable alkyl-aryl ether .[1]

-

Implication: The moiety is stable against acidic workups (e.g., 1M HCl) and basic coupling conditions, making it a permanent structural element rather than a transient protecting group.

-

| Property | Value / Description |

| Appearance | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water |

| pKa (Boronic Acid) | ~8.8 (Typical for arylboronic acids) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) to prevent protodeboronation |

Synthesis & Manufacturing Protocols

The synthesis of (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid is most reliably achieved through a convergent route: alkylation of a phenolic precursor followed by metal-halogen exchange and borylation.[1]

Retrosynthetic Analysis

The molecule is disconnected at the C-B bond (borylation) and the Phenolic O-C bond (alkylation).

Validated Experimental Protocol

Step 1: Activation of (Tetrahydro-2H-pyran-2-yl)methanol Direct Mitsunobu coupling can be used, but conversion to a mesylate is often more scalable for this specific primary alcohol.[1]

-

Dissolve (Tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) in DCM with Et₃N (1.5 eq).

-

Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir 2h. Aqueous workup yields the mesylate.[1]

Step 2: Etherification (Williamson Synthesis)

-

Reagents: 3-Bromophenol (1.0 eq), Mesylate intermediate (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF or Acetonitrile (Anhydrous).

-

Condition: Heat to 80°C for 12–16 hours under N₂.

-

Workup: Dilute with water, extract with EtOAc. Purify via silica chromatography (Hexane/EtOAc).

-

Product: 3-((Tetrahydro-2H-pyran-2-yl)methoxy)bromobenzene.[1]

Step 3: Borylation (Lithium-Halogen Exchange) This method is preferred over Pd-catalyzed borylation for cost-efficiency and purification ease.[1]

-

Setup: Flame-dried 3-neck flask, Argon atmosphere.

-

Reactant: Dissolve aryl bromide from Step 2 in anhydrous THF. Cool to -78°C .[1]

-

Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 mins. Maintain temp < -70°C.

-

Borylation: Stir for 1h at -78°C. Add Triisopropyl borate (B(OiPr)₃, 1.5 eq) rapidly.

-

Hydrolysis: Allow to warm to RT overnight. Quench with 1M HCl (adjust pH to ~5-6).

-

Isolation: Extract with EtOAc. The boronic acid may require crystallization from Hexane/EtOAc or precipitation from water.[1]

Synthesis Workflow Diagram

Caption: Convergent synthesis pathway utilizing mesylate activation and cryogenic lithiation-borylation.

Reactivity & Applications: Suzuki-Miyaura Coupling

The primary utility of this compound is as a nucleophile in Suzuki-Miyaura cross-coupling to attach the THP-ether motif to heteroaryl halides (e.g., pyridines, pyrimidines) in drug discovery.[1]

Reaction Mechanism

The boronic acid undergoes transmetallation with a Palladium(II) intermediate. The base plays a dual role: activating the boronic acid (forming a boronate species) and facilitating the transmetallation step.

Optimized Coupling Protocol

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) is robust for this substrate.[1]

-

Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).[1]

-

Solvent System: 1,4-Dioxane/Water (4:[1]1) or DME/Water.

-

Temperature: 80–100°C.[1]

Catalytic Cycle Diagram

Caption: The Pd(0)/Pd(II) catalytic cycle. The boronic acid enters at the Transmetallation step after base activation.[1]

Handling, Stability & Storage

Boroxine Formation

Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine) upon dehydration.

-

Observation: The melting point may vary depending on the moisture content/boroxine ratio.[1]

-

Reversibility: The boroxine converts back to the monomeric acid under the aqueous basic conditions of the Suzuki coupling.[1]

Protodeboronation

Prolonged exposure to moisture and heat can lead to protodeboronation (cleavage of the C-B bond).

-

Prevention: Store at 2-8°C.

-

Quality Control: Check purity via ¹H NMR (look for disappearance of B-OH protons or shifts in aromatic region) before critical steps.

References

-

Chemical Identity & Properties

-

Synthesis Methodologies

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational Suzuki Coupling protocols).

- Li, W., et al. (2005). Efficient Synthesis of Arylboronic Acids via Lithium-Halogen Exchange. Journal of Organic Chemistry. (General protocol for Step 3).

-

- Application Context: Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality. Chemical Research in Toxicology. (Context on ether linkers for solubility).

Technical Guide: Physical and Chemical Stability of THP-Protected Phenylboronic Acid

[1][2]

Executive Summary

This guide addresses the stability profile of 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid , a bifunctional reagent combining a Lewis-acidic boronic acid moiety with an acid-labile tetrahydropyranyl (THP) acetal.[1][2] This molecule is widely used in Suzuki-Miyaura cross-coupling to introduce a masked phenol, which can be liberated post-coupling.[1][2]

The core stability challenge lies in managing two competing reactivities:

-

Physical Instability: The reversible dehydration of the boronic acid to form cyclic trimeric anhydrides (boroxines).[2]

-

Chemical Instability: The susceptibility of the THP acetal to hydrolysis under acidic conditions, contrasted with the potential for protodeboronation of the C-B bond under harsh basic or metallic catalysis.[2]

Physical Stability: The Boroxine Equilibrium

Unlike standard organic solids, phenylboronic acids do not exist as static entities.[1][2] They exist in a dynamic equilibrium between the monomeric acid and the trimeric boroxine (anhydride).[2]

The Dehydration Mechanism

Upon storage, especially in dry environments or under vacuum, 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid undergoes dehydration.[1][2] Three molecules of the acid release three molecules of water to form a six-membered

-

Impact on Stoichiometry: Commercial samples are often labeled "contains varying amounts of anhydride."[1][2] If you calculate stoichiometry based solely on the monomeric molecular weight (222.05 g/mol ), you may underload the reagent if the sample is significantly dehydrated (boroxine MW is lower per aryl unit).

-

Reversibility: This is a physical transformation, not chemical degradation.[1][2] The boroxine hydrolyzes back to the monomeric acid in the presence of water/base during reaction conditions.[2]

Hygroscopicity and Storage

The THP ether linkage adds lipophilicity, but the boronic acid group is hygroscopic.[2]

Chemical Stability: The Orthogonality Profile

The utility of this reagent rests on the orthogonality of the THP group (base-stable) relative to the boronic acid coupling conditions (base-promoted).

pH Sensitivity Mapping

| Condition | THP Stability | Boronic Acid Stability | Risk Factor |

| Acidic (pH < 4) | Unstable | Stable | Critical: THP hydrolysis yields free phenol.[1][2] |

| Neutral (pH 7) | Stable | Stable | Minimal.[1][2] Ideal for storage.[1][2][3] |

| Basic (pH > 10) | Stable | Metastable | Protodeboronation risk at high Temp (>80°C).[1][2] |

| Oxidative | Stable | Unstable | C-B bond oxidizes to C-O (Phenol formation).[1][2] |

The THP Hydrolysis Pathway

The THP group is an acetal.[2][4] In the presence of Brønsted acids (e.g., HCl, pTsOH) or strong Lewis acids, the exocyclic oxygen is protonated, leading to ring opening and the release of the free phenol.

-

Expert Insight: While boronic acids are mild Lewis acids, the acidity of the phenylboronic acid group itself (pKa ~8.[2]8) is generally insufficient to autocatalyze THP removal in the solid state.[2] However, in solution (protic solvents), slow hydrolysis may occur over days.[1][2]

Protodeboronation

Under the basic conditions of Suzuki coupling (e.g.,

Visualizing Degradation Pathways

The following diagram illustrates the dynamic equilibrium and irreversible degradation pathways.

Figure 1: Stability landscape showing the reversible boroxine formation (green) vs. irreversible acidic degradation (red).[1][2]

Experimental Protocols

Quality Control: Distinguishing Acid vs. Boroxine

Before critical GMP synthesis, determine the exact composition to adjust stoichiometry.[2]

Method:

-

Preparation: Dissolve ~10 mg of sample in DMSO-

. -

Observation:

-

Quantification: Add one drop of

to the NMR tube and shake.[2] This forces rapid hydrolysis of the boroxine to the acid in situ.[2] Re-run the spectrum.

Optimal Suzuki Coupling Conditions

To maximize stability of the THP group during coupling:

-

Solvent System: Use 1,4-Dioxane/Water (4:[1][2]1) or Toluene/Water.[1][2] Avoid alcohols (MeOH/EtOH) if acidic byproducts are possible, as acetal exchange can occur.[1][2]

-

Base Selection: Use Potassium Phosphate (

) or Cesium Carbonate ( -

Temperature: Maintain reaction at 60–80°C. Above 100°C, the risk of thermal protodeboronation increases.

Deprotection (Post-Coupling)

Once the aryl ring is coupled, the THP group can be removed to reveal the phenol.[2]

Decision Logic for Handling

Figure 2: Decision matrix for handling and reaction selection based on physical state.

References

-

Boronic Acid Stability & Boroxine Equilibrium

-

THP Protecting Group Stability

-

Product Specification & Handling (4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid)

-

Boronic Acid Hydrolysis Mechanisms

-

General Boronic Acid Handling

Sources

- 1. 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester | C17H25BO3 | CID 67249753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Introduction to THP-Protected Building Blocks in Organic Synthesis

Executive Summary

In the architecture of complex organic molecule synthesis, the protection of hydroxyl functionalities is often the rate-determining decision.[1] While silyl ethers (TBS, TBDPS) dominate modern literature, the Tetrahydropyranyl (THP) ether remains a critical tool in the process chemist's arsenal due to its unique orthogonality profile.[1]

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested analysis of THP protection.[1] It addresses the "anomeric center" stereochemical challenge, details self-validating installation protocols, and provides a comparative stability matrix to support strategic synthesis planning.[1]

Mechanistic Underpinning: The Oxocarbenium Pivot[1]

The formation of a THP ether is not a simple substitution; it is an acid-catalyzed addition reaction.[1][2] Understanding this distinction is vital for troubleshooting failed protections.

The reaction relies on the protonation of the enol ether double bond in 3,4-dihydro-2H-pyran (DHP) .[1][2] This generates a highly electrophilic oxocarbenium intermediate.[1] The alcohol substrate then acts as a nucleophile, attacking the anomeric carbon.[1]

The Stereochemical Conundrum

A critical feature of THP protection is the generation of a new stereocenter at the anomeric position (C2 of the pyran ring).[1]

-

Impact: If your starting material is chiral (which is likely in drug development), the product will be a mixture of diastereomers.[1]

-

Observation: This results in complex NMR spectra (doubling of signals), which can be mistaken for impurities.[1]

-

Mitigation: Do not attempt to separate these diastereomers. They will converge back to the single alcohol upon deprotection.[1]

Mechanism Visualization

The following diagram illustrates the pathway, highlighting the oxocarbenium ion as the critical transition state.[1]

Figure 1: Acid-catalyzed formation of THP ether via the oxocarbenium intermediate.[1]

Strategic Advantages & Stability Matrix

The THP group is chosen not for its elegance, but for its durability.[1] It is essentially an acetal, making it robust against bases and nucleophiles but vulnerable to acids.[1][3]

Chemo-Orthogonality Table

Use this data to determine if THP fits your synthetic route.[1]

| Reagent Class | Stability Status | Notes |

| Strong Bases | Stable | Compatible with LDA, n-BuLi, t-BuOK.[1] Ideal for alkylation steps.[1][4] |

| Nucleophiles | Stable | Inert to Grignard reagents, organolithiums, and cuprates.[1][2] |

| Reducing Agents | Stable | Unaffected by LiAlH₄, NaBH₄, DIBAL-H. |

| Oxidizing Agents | Variable | Stable to Jones reagent and KMnO₄; sensitive to Lewis acidic oxidants.[1] |

| Acids | Labile | Cleaves at pH < 4.[1] Unstable to Lewis acids (BF₃[1]·OEt₂, TiCl₄).[1] |

Installation Protocols

Do not rely on generic procedures. The choice of catalyst dictates the purity and yield.[1]

Protocol A: Standard PPTS Method (Recommended)

Context: Pyridinium p-toluenesulfonate (PPTS) is a mild acid catalyst, superior to p-TsOH for acid-sensitive substrates containing epoxides or silyl ethers.[1]

Materials:

Step-by-Step:

-

Dissolution: Dissolve the alcohol and DHP in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

-

Catalysis: Add PPTS (10 mol%) in one portion at room temperature (23°C).

-

Quench: Dilute with Et₂O and wash with half-saturated brine to remove the catalyst.

-

Purification: Dry over Na₂SO₄ and concentrate. Flash chromatography (usually Hexanes/EtOAc) is required to remove excess DHP.[1]

Protocol B: Green Chemistry (Iodine Catalysis)

Context: For rapid, solvent-free, or high-throughput applications.[1]

Step-by-Step:

-

Mix alcohol (1.0 equiv) and DHP (1.2 equiv).[1]

-

Add Iodine (I₂) (1 mol%).

-

Stir at room temperature. Reaction is often complete in <15 minutes.[1]

-

Quench with dilute Na₂S₂O₃ (sodium thiosulfate) to remove iodine color before extraction.[1]

Deprotection Strategies

Removing the THP group requires breaking the acetal linkage.[1] The goal is to hydrolyze the ether without migrating other protecting groups (like silyl ethers) or racemizing sensitive centers.[1]

Method A: The "Soft" Hydrolysis (Acetic Acid)

Best for: Molecules with other acid-labile groups (e.g., TBS ethers).[1]

-

Reagent: Acetic Acid / THF / Water (4:2:1 ratio).[1]

-

Conditions: Heat to 45°C for 3–5 hours.

-

Mechanism: The weak acidity of AcOH is sufficient to protonate the acetal oxygen but often spares silyl ethers.[1]

Method B: Neutral Deprotection (LiCl / DMSO)

Best for: Highly acid-sensitive substrates where even AcOH causes degradation.[1]

-

Reagent: Lithium Chloride (LiCl) (excess) in DMSO containing 1% water.

-

Conditions: Heat to 90°C.

-

Mechanism: This method relies on the high dielectric constant of DMSO and the coordination of Lithium to facilitate hydrolysis without free protons.[1]

Synthesis Decision Workflow

Use the following logic flow to determine when to deploy THP protection versus alternatives like Benzyl (Bn) or TBDMS.

Figure 2: Decision matrix for selecting THP over Silyl or Benzyl protecting groups.[1]

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][4] (The definitive guide on stability and protocols).

-

[1]

-

-

Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977).[1] Pyridinium p-toluenesulfonate.[1][2][3][5] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[1][4][5] The Journal of Organic Chemistry, 42(23), 3772–3774.[1]

-

[1]

-

-

Kumar, H. M. S., Reddy, B. V. S., Reddy, E. J., & Yadav, J. S. (1999).[1] Iodine as a mild and efficient catalyst for the tetrahydropyranylation of alcohols and phenols.[1][4][6] Chemistry Letters, 28(9), 857-858.[1]

-

[1]

-

-

Maiti, G., & Roy, S. C. (2005).[1] Lithium chloride catalyzed selective deprotection of THP ethers.[1][5] The Journal of Organic Chemistry, 70(20), 8219-8221.[1] (Source for neutral deprotection).

-

[1]

-

Sources

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Technical Profile: (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic Acid

The following technical guide details the molecular properties, synthesis, and application of (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid , a specialized organoboron intermediate used in medicinal chemistry.

Executive Summary & Chemical Identity

(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid is a functionalized arylboronic acid characterized by a meta-substituted tetrahydropyranyl (THP) ether moiety. Unlike simple protecting groups where the THP ring is directly bound to oxygen (forming an acid-labile acetal), this molecule features a methylene bridge (

It serves as a critical building block in Suzuki-Miyaura cross-coupling reactions , enabling the introduction of the polar, lipophilic THP-ether motif into drug scaffolds to modulate pharmacokinetic properties (logP and solubility).[1]

Molecular Data Matrix

| Property | Specification |

| Chemical Name | (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid |

| Molecular Weight | 236.07 g/mol |

| Molecular Formula | |

| Core Moiety | Phenylboronic Acid |

| Substituent | 3-((Tetrahydro-2H-pyran-2-yl)methoxy)- |

| Isomeric Analogues | para-isomer (CAS 1313761-97-5); 4-yl isomer (CAS 2096337-13-0) |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |

Structural Analysis & Stoichiometry

Accurate molecular weight is pivotal for stoichiometric calculations in catalytic cross-coupling. The value 236.07 g/mol is derived from the stable isotope sum:

-

Carbon (12) :

Da -

Hydrogen (17) :

Da -

Boron (1) :

Da -

Oxygen (4) :

Da -

Total : 236.08 Da (Standard rounding to 236.07 g/mol in commercial certificates).

Structural Logic: The molecule consists of a boronic acid head group capable of reversible covalent interactions (e.g., with diols) and transmetalation. The meta-substitution pattern directs the spatial arrangement of the THP tail, often used to probe solvent-exposed pockets in protein targets.

Synthesis & Manufacturing Protocol

High-purity synthesis of this compound typically avoids direct alkylation of boronic acids due to potential protodeboronation. The industry-standard protocol utilizes a two-step sequence : Williamson ether synthesis followed by Miyaura borylation.

Step 1: Etherification (Precursor Synthesis)

Objective: Attach the THP-methyl tail to the aryl core.

-

Reagents: 3-Bromophenol, 2-(Bromomethyl)tetrahydro-2H-pyran, Potassium Carbonate (

), DMF. -

Mechanism:

Nucleophilic Substitution. -

Protocol:

-

Dissolve 3-bromophenol (1.0 eq) in anhydrous DMF.

-

Add

(2.5 eq) and stir at RT for 30 min to generate the phenoxide. -

Add 2-(Bromomethyl)tetrahydro-2H-pyran (1.2 eq) dropwise.

-

Heat to 80°C for 12–16 hours.

-

Workup: Dilute with water, extract with EtOAc. The product is a stable ether: 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran.

-

Step 2: Miyaura Borylation

Objective: Convert the aryl bromide to the boronic acid.

-

Reagents: Aryl bromide precursor, Bis(pinacolato)diboron (

), -

Protocol:

-

Combine aryl bromide (1.0 eq),

(1.1 eq), and KOAc (3.0 eq) in degassed dioxane. -

Add

(0.05 eq) under inert atmosphere. -

Heat at 90°C for 4–8 hours.

-

Hydrolysis (Optional): The resulting pinacol ester can be used directly or hydrolyzed to the free acid using

/

-

Synthesis Workflow Diagram

Figure 1: Two-stage synthetic pathway ensuring regioselectivity and preventing deboronation.

Application: Suzuki-Miyaura Cross-Coupling

This boronic acid is primarily used to form C-C bonds with aryl halides.[1][2] The THP-methoxy group is stable under standard basic Suzuki conditions (

Mechanistic Considerations

-

Transmetalation: The boronic acid activates with base (forming a boronate species) to facilitate transfer to the Palladium(II) center.

-

Stability: Unlike THP-acetals (which hydrolyze in acid), the THP-methyl ether linkage in this molecule is robust, surviving acidic workups often required in later synthetic steps.

-

Solubility: The THP ring disrupts crystal packing, often improving the solubility of the final coupled biaryl product in organic solvents.

Coupling Workflow Diagram

Figure 2: Catalytic cycle for incorporating the (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl) moiety.

Characterization & Quality Control

Verification of the molecular weight and structure is non-negotiable before use in high-value synthesis.

-

1H NMR (DMSO-d6):

-

Boronic Acid: Broad singlets at

8.0–8.2 ppm ( -

Aryl Protons: Multiplets at

7.2–7.5 ppm (4H). -

Linker (

): Doublet/Multiplet at -

THP Ring: Multiplets at

3.3–3.5 ppm (ring

-

-

Mass Spectrometry (ESI):

-

Boronic acids often ionize as esters in MeOH. Look for

or the boronate ester adducts. -

Expected m/z: 237.08 (

), though often observed as the boroxine trimer (

-

Handling & Storage

-

Hygroscopicity: Boronic acids can dehydrate to form boroxines (anhydrides) upon storage. This is reversible in aqueous media but alters the apparent molecular weight during weighing.

-

Recommendation: Store under argon at 2–8°C. If precise stoichiometry is required, verify the presence of boroxine via NMR or use a slight excess (1.1–1.2 eq) in reactions.

References

-

ChemicalBook . 3-Methoxyphenylboronic acid synthesis and general boronic acid protocols. Retrieved from .

-

Sigma-Aldrich . 4-Methoxyphenylboronic acid (Isomer Reference).[3] Retrieved from .

-

BLD Pharm . 3-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid (Structural Analog). Retrieved from .

-

National Center for Biotechnology Information . Boronic Acids in Medicinal Chemistry: Synthesis and Applications. PubChem Compound Summary. Retrieved from .

Sources

Technical Guide: Solubility & Handling of (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic Acid

Executive Summary & Compound Profile

Compound Identity: (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid Chemical Class: Functionalized Arylboronic Acid / Ether Derivative Primary Application: Suzuki-Miyaura Cross-Coupling Reagent

This guide provides an in-depth technical analysis of the solubility profile, physicochemical behavior, and handling protocols for (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid. Unlike simple phenylboronic acids, this molecule features a (tetrahydro-2H-pyran-2-yl)methoxy tail.

Critical Structural Distinction:

It is imperative to distinguish this compound from THP-protected phenols. The nomenclature "methoxy" indicates the presence of a methylene spacer (

-

Structure:

-

Stability Implication: This linkage is a stable alkyl ether , not an acid-labile acetal. Consequently, this compound exhibits superior stability in acidic media compared to standard THP-protected phenolic boronic acids, influencing its solubility handling and workup procedures.

Physicochemical Solubility Landscape

The solubility of arylboronic acids is governed by a dynamic equilibrium between three species: the free boronic acid monomer, the trimeric boroxine (anhydride), and the ionized boronate species. The lipophilic THP-methyl ether tail modifies this landscape by enhancing solubility in non-polar organic solvents.

Solubility Matrix

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Disrupts intermolecular H-bonding of boronic acid dimers; ideal for stock solutions. |

| DMF | Excellent (>100 mg/mL) | Similar solvation mechanism to DMSO; preferred for high-temperature couplings. | |

| Polar Protic | Methanol | High (Reactive) | Soluble, but forms methyl boronic esters rapidly. Use only if immediate reaction follows. |

| Ethanol | High | Good for recrystallization; less reactive than methanol but esterification can still occur. | |

| Chlorinated | DCM | Good | The lipophilic THP-methoxy tail significantly enhances solubility compared to naked phenylboronic acid. |

| Ethers | THF | Good | Excellent solvent for coupling reactions; stabilizes the boronic acid via coordination. |

| Aqueous | Water (pH 7) | Low (<10 mg/mL) | Predominantly exists as the neutral, lipophilic monomer/dimer. |

| Water (pH >10) | High | Formation of the hydrophilic tetrahedral boronate anion ( |

The Boroxine-Boronic Acid Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially during storage or in non-polar solvents. This dehydration is reversible but affects apparent solubility and stoichiometry.

Figure 1: The dynamic equilibrium states of the compound affecting solubility and reactivity.[1]

Experimental Protocols

Standard Stock Solution Preparation (100 mM)

Objective: Create a stable, high-concentration stock for biological screening or synthetic aliquoting.

-

Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide).

-

Why: DMSO prevents boroxine formation and minimizes esterification side-reactions common in alcohols.

-

-

Calculation:

-

Molecular Weight (MW) ≈ 236.07 g/mol (Verify specific batch CoA).

-

Target: 10 mL of 100 mM solution.

-

Mass Required:

.

-

-

Procedure:

-

Weigh

of powder into a glass vial (avoid polystyrene). -

Add

of DMSO. Vortex for 30 seconds until fully dissolved. -

Add remaining DMSO to reach

total volume. -

Validation: Solution should be clear and colorless. If haze persists, sonicate for 2 minutes at room temperature.

-

Solubility Determination Workflow

Use this protocol to determine the precise solubility limit in a specific solvent system (e.g., for process chemistry scaling).

Figure 2: Step-wise gravimetric solubility determination workflow.

Technical Handling & Troubleshooting

Stability & Storage

-

Hygroscopicity: Boronic acids are hygroscopic. Moisture promotes the hydrolysis of the boroxine form back to the monomer, which is generally desired, but excessive moisture can lead to caking.

-

Temperature: Store at 2–8°C.

-

Avoid: Prolonged storage in alcoholic solvents (Methanol/Ethanol) without immediate use. Spontaneous esterification forms boronic esters (e.g., dimethyl boronate), changing the stoichiometry of subsequent reactions.

Suzuki-Miyaura Coupling Optimization

The THP-methoxy tail adds steric bulk and lipophilicity. For optimal coupling yields:

-

Recommended Solvent System: 1,4-Dioxane : Water (4:1) or Toluene : Water (3:1).

-

Rationale: The lipophilic tail requires the organic co-solvent for solubility, while water is essential for the base-mediated activation of the boronic acid to the reactive boronate species.

-

-

Base Selection:

or-

Rationale: Weaker bases may not sufficiently solubilize the compound in the aqueous phase interface.

-

Troubleshooting Common Issues

| Issue | Cause | Solution |

| Precipitation in Aqueous Media | Low pH (< 8) or high ionic strength. | Adjust pH to >10 using 1M NaOH to form the soluble boronate, or add a surfactant (e.g., Triton X-100). |

| Incomplete Reaction | Boroxine formation reduces effective concentration. | Add a small amount of water to the reaction mixture (if using anhydrous conditions) to hydrolyze the trimer. |

| "Deprotection" Observed | Confusion with THP-acetal. | Verify structure. The ether linkage is stable.[2][3][4] If loss of THP is observed, check for extremely harsh Lewis acids (e.g., |

References

-

Structure & Properties of Phenylboronic Acid Deriv

-

Boronic Acid Equilibrium & Boroxine Form

-

Stability of Tetrahydropyranyl Ethers vs. Alkyl Ethers

- Source: Sigma-Aldrich (Merck). (n.d.).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 7. CAS 182281-01-2: 4-Hydroxyphenylboronic acid THP ether [cymitquimica.com]

- 8. biosynth.com [biosynth.com]

Strategic Sourcing and Synthetic Utility of 3-THP-Protected Phenylboronic Acids

Subject: Commercial Availability, Structural Analysis, and Application Protocols for 3-(Tetrahydropyran-2-yloxy)phenylboronic Acid and Methoxy Analogs.

Executive Summary

The compound colloquially referred to as "3-THP-methoxyphenylboronic acid" presents a nomenclature challenge that often leads to sourcing errors in drug development pipelines.[1][2][3][4] Chemically, this string most likely refers to 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid (CAS 1287777-05-2) , a critical building block where a phenolic hydroxyl is masked by a tetrahydropyranyl (THP) acetal.[1][3]

This guide clarifies the structural ambiguity, defines the commercial availability landscape for this specific scaffold, and provides validated protocols for its use in Suzuki-Miyaura cross-couplings. The THP protecting group offers a strategic advantage: it is robust under the basic conditions of palladium-catalyzed coupling but easily removed under mild acidic conditions, revealing a free phenol for subsequent derivatization.[1][2]

Part 1: Chemical Identity & Structural Resolution

Before sourcing, researchers must distinguish between three potential structural interpretations of "3-THP-methoxyphenylboronic acid."

1. The Primary Target (Most Likely)

-

Chemical Name: 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid[1][2][3][4][5][6]

-

Structure: A boronic acid on the benzene ring at position 1; a THP-protected hydroxyl group at position 3.[1][2][3][4]

-

Relevance: This is the standard commercial building block. The "methoxy" in the colloquial name often stems from a misinterpretation of the acetal linkage, which chemically resembles a complex ether.

2. The Methoxy-Substituted Variant

-

Chemical Name: 4-Methoxy-3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid[1][2][3][4]

-

Status: Rare / Custom Synthesis.

-

Relevance: Used when the final drug candidate requires both a phenol (protected) and a methoxy group on the core ring.[4]

3. The Linker Variant

-

Chemical Name: 3-((Tetrahydro-2H-pyran-4-yl)methoxy)phenylboronic acid[1][2][3]

-

Structure: The THP ring is attached via a methylene bridge (methoxy-like linker).[1][3][4]

Recommendation: Unless a methoxy substituent on the benzene ring is explicitly required by your SAR (Structure-Activity Relationship) study, assume CAS 1287777-05-2 is the target molecule.[1][3][4]

Part 2: Commercial Availability Landscape

The supply chain for THP-protected boronic acids is bifurcated between catalog suppliers (Tier 2) and custom synthesis houses.[1][4]

| Supplier Tier | Representative Vendors | Availability Status | Purity & QC Risks |

| Tier 1 (Global Distributors) | Sigma-Aldrich, Fisher Scientific | Intermittent. Often backordered; they frequently re-source from Tier 2.[1][2][3][4] | High reliability; expensive.[1][2] |

| Tier 2 (Specialty Chemical) | BLD Pharm, Synblock, Combi-Blocks | In Stock. Primary source for CAS 1287777-05-2.[1][3][4] | Boroxine Content: Boronic acids spontaneously dehydrate.[2][3][4] Verify stoichiometry. |

| Tier 3 (Custom Synthesis) | Wuxi AppTec, Enamine (Make-on-Demand) | Lead Time: 4-6 Weeks. Required for methoxy-substituted variants.[1][3][4] | High cost; variable yield.[2][4] |

Sourcing Decision Matrix

Figure 1: Strategic sourcing workflow for THP-protected boronic acids. Note the divergence between catalog availability and custom synthesis requirements.

Part 3: Synthetic Utility & Protocols

Mechanism of Action

The utility of 3-THP-phenylboronic acid lies in the orthogonal stability of the THP group.[1][2][3][4]

-

Base Stability: The THP acetal is stable to the basic conditions (Carbonate/Phosphate bases) required for the Suzuki-Miyaura transmetallation cycle.[4]

-

Acid Lability: Post-coupling, the THP group is cleaved with mild acid (HCl or p-TsOH) to regenerate the phenol.[4]

Critical Quality Attribute: Boroxine Equilibrium

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[4]

-

Impact: If your CoA states "contains varying amounts of anhydride," the effective molecular weight is higher than the theoretical monomer.

-

Correction: Always run a quantitative NMR (qNMR) or use a slight excess (1.2–1.5 equiv) in coupling reactions to account for the anhydride fraction.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (THP-Compatible)

Objective: Cross-coupling of 3-THP-phenylboronic acid with an aryl halide without deprotecting the THP group.[1][2][3][4]

Reagents:

Step-by-Step:

-

Degassing: Charge the reaction vessel with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3x).[4]

-

Solvation: Add degassed Dioxane/Water mixture.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon flow.[4]

-

Reaction: Heat to 80°C .

-

Note: Do not exceed 100°C. Excessive heat in aqueous media can induce premature hydrolysis of the THP acetal.

-

-

Monitoring: Monitor by LC-MS. Look for the coupled product mass. The THP group adds +84 Da to the phenol mass.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water. Avoid acidic washes (like 1N HCl) at this stage, as this will cleave the THP group.[4] Use Brine/Water only.

Protocol B: Controlled THP Deprotection

Objective: Removal of the THP group to reveal the free phenol.[1][2][3][4]

Reagents:

Step-by-Step:

-

Dissolve the intermediate in MeOH.

-

Add catalytic p-TsOH or 1N HCl (approx 5-10 drops per mmol).[1][2][3][4]

-

Stir at Room Temperature for 1-2 hours.

-

Quench: Neutralize with saturated NaHCO₃ before concentration to prevent acid-catalyzed degradation during rotary evaporation.

Part 5: Reaction Pathway Visualization

Figure 2: The chemical workflow utilizing the orthogonal stability of the THP group.[1][2][3][4] Note the transition from basic conditions (coupling) to acidic conditions (deprotection).[3][4]

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[4] Link[3][4]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4] (Refer to Chapter on Phenol Protection via Tetrahydropyranyl Ethers). Link[3][4]

-

BLD Pharm. (2024).[4] Product Data Sheet: 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid (CAS 1287777-05-2).[1][4][5][6] Link

-

Synblock. (2024). Certificate of Analysis Data: Boroxine/Anhydride Content in Phenylboronic Acids. Link

Sources

- 1. cenmed.com [cenmed.com]

- 2. 5720-07-0|4-Methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 3. 2096337-13-0|3-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 4. 1350316-76-5|(3-((Tetrahydro-2H-pyran-3-yl)oxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. globalchemmall.com [globalchemmall.com]

- 6. CAS 1287777-05-2 | 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid - Synblock [synblock.com]

Boronic Acids in Medicinal Chemistry: From Warhead Design to Clinical Application

Topic: Function of Boronic Acids in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Renaissance of the Empty Orbital

For decades, boron was relegated to the periphery of medicinal chemistry, dismissed due to unfounded fears of toxicity and metabolic instability.[1] This paradigm shifted with the FDA approval of bortezomib (Velcade) in 2003, validating the boronic acid moiety not merely as a structural curiosity, but as a high-precision "warhead" for targeted protein inhibition.

This guide analyzes the physicochemical function of boronic acids (

Mechanistic Foundations: The Physics of Efficacy

The utility of boronic acids stems from their electronic deficiency. The boron atom is

Reversible Covalent Inhibition

In physiological conditions, neutral trigonal planar boronic acids interact with nucleophiles (Nu) such as the hydroxyl groups of Serine or Threonine proteases.[2] The nucleophile attacks the boron atom, converting it from a neutral

Key Advantage: This reaction mimics the high-energy transition state of peptide hydrolysis (the tetrahedral intermediate), leading to extremely tight binding (

Diagram: Mechanism of Serine Protease Inhibition

The following diagram illustrates the transition from the unbound trigonal state to the bound tetrahedral adduct.

Caption: Figure 1. The reversible covalent capture of a serine nucleophile by a boronic acid warhead, forming a stable tetrahedral transition-state mimic.

Therapeutic Architectures and Case Studies

The application of boronic acids has matured into distinct therapeutic classes. The choice of the boron carrier (linear boronic acid vs. cyclic benzoxaborole) dictates the pharmacokinetic profile and target selectivity.

Data Summary: FDA-Approved Boron Therapeutics[2][3]

| Drug Name | Indication | Target | Warhead Type | Mechanism |

| Bortezomib | Multiple Myeloma | 20S Proteasome ( | Peptide Boronic Acid | Targets N-terminal Threonine ; blocks protein degradation. |

| Ixazomib | Multiple Myeloma | 20S Proteasome | Peptide Boronate Citrate | Oral prodrug; hydrolyzes to active boronic acid in plasma. |

| Tavaborole | Onychomycosis | Leucyl-tRNA Synthetase (LeuRS) | Benzoxaborole | Traps tRNA in the editing site via boron-diol formation. |

| Vaborbactam | Bacterial Infection (cUTI) | Cyclic Boronic Acid | Targets active site Serine ; restores carbapenem efficacy. | |

| Crisaborole | Atopic Dermatitis | PDE4 | Benzoxaborole | Bimetallic binding in the PDE4 active site. |

Case Study: Vaborbactam (The -Lactamase Hunter)

Vaborbactam represents a triumph of structure-based drug design. Gram-negative bacteria develop resistance to antibiotics by expressing

-

Challenge: Existing inhibitors were ineffective against KPC carbapenemases.

-

Solution: Vaborbactam uses a cyclic boronic acid structure.[2] It fits into the

-lactamase active site, where the catalytic Serine-70 attacks the boron. -

Result: The enzyme is "jammed" in a tetrahedral complex, unable to process the antibiotic (e.g., Meropenem), which is then free to kill the bacteria.

Experimental Workflows

To successfully integrate boron into a drug discovery campaign, specific protocols must be established to evaluate binding kinetics and stability.

Protocol: Kinetic Evaluation of Reversible Covalent Inhibitors

Unlike standard competitive inhibitors, boronic acids often display time-dependent inhibition. A simple

Objective: Determine the intrinsic affinity (

Reagents:

-

Target Enzyme (e.g., Serine Protease, 10 nM final).

-

Fluorogenic Substrate (at

concentration). -

Boronic Acid Inhibitor (Serial dilutions: 0.1 nM to 10

M). -

Assay Buffer (50 mM HEPES pH 7.5, 0.01% Triton X-100).

Step-by-Step Methodology:

-

Preparation: Prepare a 96-well black microplate. Add 80

L of Assay Buffer to all wells. -

Inhibitor Addition: Add 10

L of Inhibitor at varying concentrations to rows A-G. Row H is the DMSO control. -

Enzyme Initiation: Add 10

L of Enzyme solution. Crucial: Do not add substrate yet. Incubate for varying times (0, 15, 30, 60 min) if testing for slow-binding kinetics. -

Substrate Trigger: Add 100

L of Substrate solution to initiate the reaction. -

Data Acquisition: Immediately monitor fluorescence (e.g., Ex/Em 360/460 nm) continuously for 60 minutes.

-

Analysis:

-

Plot Product (RFU) vs. Time.

-

Fit the progress curves to the slow-binding equation:

. -

Plot

vs. [Inhibitor] to determine -

Calculate

.

-

Protocol: Oxidative Stability Profiling

Boronic acids can be susceptible to oxidation by Reactive Oxygen Species (ROS), converting the active C-B bond to an inactive C-O bond (phenol/alcohol).

Objective: Assess stability in a peroxide-rich environment (simulating inflammation).

Methodology:

-

Dissolve the Boronic Acid compound (10 mM) in acetonitrile/PBS (1:1).

-

Add

to a final concentration of 1 mM (excess). -

Incubate at 37°C.

-

Sampling: Aliquot samples at t=0, 1h, 4h, and 24h.

-

Quenching: Immediately quench samples with excess sodium thiosulfate or catalase.

-

Analysis: Analyze via LC-MS. Monitor the disappearance of the parent mass (

) and the appearance of the oxidized phenol product (

Strategic Decision Making: The Boron Decision Matrix

When should a medicinal chemist deploy a boronic acid warhead? Use the following logic flow to determine suitability.

Caption: Figure 2. Strategic decision tree for incorporating boron into lead compounds. Boron is favored when the target requires high-affinity covalent engagement but safety dictates reversibility.

Challenges and Toxicology

The "Toxicity" Myth vs. Reality

Historically, boron was feared due to the toxicity of boric acid (ant poison).[1][4] However, the

-

Real Concern: The primary toxicity of drugs like Bortezomib (peripheral neuropathy) is mechanism-based (inhibition of the proteasome in nerve cells) rather than element-based.

-

Genotoxicity: Boronic acids are generally non-genotoxic. However, they must be screened for potential interference with DNA repair enzymes if the structure mimics nucleosides.

Chemical Stability

-

Deborylation: Under physiological conditions, the C-B bond is generally stable, but can be cleaved under harsh oxidative stress.

-

Sugar Transport: Boronic acids can bind to blood glucose or ribose. While affinity for monovalent sugars is low, this interaction can affect pharmacokinetics. Benzoxaboroles (cyclic) are often used to lock the boron conformation and reduce non-specific sugar binding.

References

-

Mechanism of Action of Bortezomib

- Title: Bortezomib: The First Proteasome Inhibitor for Human Cancer Therapy.

- Source: N

-

URL:[Link]

-

Vaborbactam Development

-

Tavaborole Mechanism

-

Boron Toxicity Profile

-

General Review

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamscience.com [benthamscience.com]

- 9. chimia.ch [chimia.ch]

- 10. researchgate.net [researchgate.net]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Advanced Technical Guide: Suzuki-Miyaura Cross-Coupling Principles

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing C–C bonds in pharmaceutical discovery and process chemistry, celebrated by the 2010 Nobel Prize in Chemistry. Its dominance stems from mild reaction conditions, tolerance of aqueous solvents, and the stability of organoboron reagents.

However, treating this reaction as a "mix-and-stir" commodity often leads to failure in complex medicinal chemistry scaffolds.[1] This guide moves beyond textbook definitions to explore the mechanistic nuances of transmetallation , the evolution of precatalyst design , and rational optimization strategies for difficult heterocycles.

Mechanistic Underpinning: The Transmetallation Controversy

While the general catalytic cycle (Oxidative Addition

The "Boronate" vs. "Oxo-Palladium" Pathways

For decades, the "Boronate Pathway" (Pathway A) was the textbook standard.[1] However, seminal work by Hartwig and Carrow (2011) challenged this, providing evidence for the "Oxo-Palladium Pathway" (Pathway B) in many catalytic systems.[1]

-

Pathway A (Classic View): Base reacts with the organoboron species (

) to form a nucleophilic boronate anion ( -

Pathway B (Modern Insight): Base reacts with the palladium complex first, displacing the halide to form a hydroxo-palladium species (

).[1] This electron-rich, basic Pd-OH species then reacts with the neutral boronic acid.[1]

Why this matters: If your substrate is prone to protodeboronation (a common failure mode for 2-pyridine boronic acids), Pathway A is dangerous because it requires high concentrations of the unstable boronate anion. Pathway B allows the reaction to proceed with lower instantaneous concentrations of the activated boron species, often favoring the use of hydroxide bases or biphasic systems that buffer the pH.

Visualization: The Dual-Pathway Catalytic Cycle

The following diagram illustrates the divergence in the transmetallation step.

Figure 1: The catalytic cycle highlighting the divergence between the classical Boronate attack (Path A) and the kinetically favored Oxo-Palladium route (Path B) supported by Hartwig et al.

Catalyst Evolution: The Buchwald Paradigm

In drug development, "home-brewing" catalysts (e.g., mixing

Comparison of Buchwald Precatalyst Generations

The evolution of these scaffolds addresses specific process liabilities.

| Generation | Architecture | Key Feature | Best Use Case |

| G1 / G2 | Phenethylamine backbone | Good stability, but activation generates styrene byproducts.[1] | General screening; legacy processes.[1] |

| G3 | Palladacycle with Mesylate | Extremely soluble; rapid activation.[1] | The "Go-To" for MedChem. Handles bulky ligands (e.g., BrettPhos) perfectly.[1] |

| G4 | Methyl-substituted Carbazole | Prevents the carbazole backbone from participating in C-N coupling side reactions.[1] | Essential when using catalysts for amination or when trace impurities are critical.[1] |

| G6 | Oxidative Addition Complex | Base-free activation. Activates via reductive elimination.[1][2] | Ultra-mild conditions; substrates sensitive to base during the activation phase.[1] |

Expert Insight: For most difficult biaryl couplings involving heterocycles, XPhos Pd G3 or SPhos Pd G3 are the highest-probability starting points.[1] They activate quickly even at room temperature and protect the Pd center from deactivation.

Boron Reagents: Beyond Boronic Acids[1]

The stability of the boron reagent dictates the reaction success, especially when "slow release" is required to prevent homocoupling or protodeboronation.[1]

| Reagent Class | Structure | Pros | Cons |

| Boronic Acids | Cheap, commercially vast.[1] | Prone to protodeboronation; variable stoichiometry (anhydride formation).[1] | |

| Pinacol Esters | Stable, easy to purify on silica.[1] | Atom inefficient; slower transmetallation (often requires hydrolysis in situ).[1] | |

| K-Trifluoroborates | Air stable solid ; precise stoichiometry; "Slow Release" mechanism.[1] | Requires specific solubility conditions (often MeOH/H2O or Acetone/H2O).[1] | |

| MIDA Boronates | Highly stable; enables iterative coupling.[1] | Requires hydrolysis step to unmask the active species.[1] |

Strategic Note: If you observe rapid decomposition of your boron species (common with 2-heterocyclic boronic acids), switch immediately to Potassium Trifluoroborates (Molander salts) .[1] These release the active boronic acid slowly in equilibrium, keeping the concentration of the unstable species low (The "Reservoir Effect").[1]

Experimental Protocol & Optimization

Standard "Robust" Protocol (Microwave/Vial)

This protocol uses a G3 precatalyst and a biphasic solvent system to cover the widest range of polarities.

-

Charge Solids: To a reaction vial equipped with a stir bar, add:

-

Degas: Cap the vial with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen is the primary cause of catalyst death.

-

Solvent Addition: Inject THF:Water (4:1) or Dioxane:Water (4:1) (degassed).[1]

-

Concentration: 0.1 M to 0.25 M.[1]

-

-

Reaction: Heat to 60°C (or 100°C for chlorides). Monitor by LCMS.[1]

-

Workup: Dilute with EtOAc, wash with brine. If Pd scavenging is needed, use thiourea-functionalized silica.[1]

Optimization Decision Tree

When the standard protocol fails, use this logic flow to troubleshoot.

Figure 2: Troubleshooting logic for common Suzuki-Miyaura failure modes.

Troubleshooting & Scientific Integrity

Protodeboronation

This is the most common failure mode for heterocyclic boronic acids (e.g., 2-pyridyl, 5-thiazolyl).[1]

-

Mechanism: Can be acid-catalyzed or base-catalyzed.[1]

-

Solution:

-

Switch Reagent: Use MIDA boronates or Trifluoroborates.[1]

-

Copper Effect: Adding catalytic CuCl (10-20 mol%) can sometimes facilitate the transmetallation of difficult substrates (the "Liebeskind-Srogl" effect).

-

Anhydrous Conditions: Switch to Toluene/K3PO4 (anhydrous) to eliminate the water source required for protonolysis, although this slows transmetallation.[1]

-

Impurity Control (Pd Removal)

For pharmaceutical applications, Pd must be <10 ppm.[1]

-

Standard Wash: Cysteine or Thiourea washes.[1]

-

Scavengers: SiliaMetS® Thiol or DMT are highly effective for scavenging Pd-phosphine complexes.[1]

References

-

Nobel Prize in Chemistry 2010. The Nobel Foundation.[1] (Official summary of the Suzuki, Heck, and Negishi awards).[1][3] [Link]

-

Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Carrow, B. P., & Hartwig, J. F.[1][4][5] J. Am. Chem. Soc. 2011, 133, 2116.[1][4] (The definitive mechanistic study on Oxo-Pd vs Boronate pathways). [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Miyaura, N., & Suzuki, A.[1][6] Chem. Rev. 1995, 95, 2457.[1] (The foundational review). [Link]

-

Buchwald Precatalysts: A User's Guide. Bruno, N. C., et al.[1] Chem. Sci. 2013, 4, 916.[1] (Detailed guide on G3/G4 precatalyst selection). [Link]

-

Potassium Trifluoroborates: Reagents for Organic Synthesis. Molander, G. A., & Ellis, N.[1][7] Acc.[1][8][9][10] Chem. Res. 2007, 40, 275.[1] (Review of the "Slow Release" reagents). [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chembites.wordpress.com [chembites.wordpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: The Tetrahydropyranyl (THP) Ether Protecting Group

Executive Summary: The "Workhorse" of Acetal Protection

In complex organic synthesis, the Tetrahydropyranyl (THP) ether remains a ubiquitous "workhorse" protecting group for alcohols.[1][2][3] Its enduring popularity stems from a triad of operational advantages: the low cost of the reagent (3,4-dihydro-2H-pyran), the ease of installation under mild acidic catalysis, and its robust stability against bases, nucleophiles, and reducing agents.

However, the THP group introduces a specific stereochemical complexity—the formation of a new chiral center at the anomeric position—which often results in complex NMR spectra due to diastereomer formation. This guide provides a rigorous analysis of the THP group's properties, installation/removal protocols, and strategic handling of its stereochemical implications.

Mechanistic Principles

The formation of a THP ether is an electrophilic addition reaction. It does not proceed via a standard

The Oxocarbenium Pathway